molecular formula C9H15NO2 B13513692 Methyl 3-azabicyclo[5.1.0]octane-7-carboxylate

Methyl 3-azabicyclo[5.1.0]octane-7-carboxylate

Cat. No.: B13513692
M. Wt: 169.22 g/mol
InChI Key: CPQSJMSVULJFHR-UHFFFAOYSA-N
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Description

Methyl 3-azabicyclo[5.1.0]octane-7-carboxylate: is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-azabicyclo[5.1.0]octane-7-carboxylate typically involves cyclization reactions that form the bicyclic structure. One common method includes the use of cyclic azomethine ylides in 1,3-dipolar cycloadditions, often catalyzed by rhodium (II) complexes and chiral Lewis acids . These reactions are carried out under controlled conditions to ensure high diastereo- and enantioselectivity.

Industrial Production Methods: Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-azabicyclo[5.1.0]octane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry: Methyl 3-azabicyclo[5.1.0]octane-7-carboxylate is used as a building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its bicyclic structure and nitrogen atom, which can mimic natural substrates or inhibitors.

Medicine: Its structure can be modified to create molecules with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable for creating high-performance polymers and other materials.

Mechanism of Action

The mechanism of action of Methyl 3-azabicyclo[5.1.0]octane-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom within its structure can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The bicyclic structure provides rigidity and specificity, enhancing its binding affinity and selectivity .

Comparison with Similar Compounds

Uniqueness: Methyl 3-azabicyclo[510]octane-7-carboxylate is unique due to its specific ring size and the positioning of the nitrogen atom

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl 3-azabicyclo[5.1.0]octane-7-carboxylate

InChI

InChI=1S/C9H15NO2/c1-12-8(11)9-3-2-4-10-6-7(9)5-9/h7,10H,2-6H2,1H3

InChI Key

CPQSJMSVULJFHR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCCNCC1C2

Origin of Product

United States

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